2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
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Overview
Description
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyridine Substitution: The quinoline core can then be functionalized with pyridine groups through nucleophilic substitution reactions.
Amide Formation: Finally, the carboxylic acid group on the quinoline ring can be converted to an amide by reacting with pyridin-2-ylmethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, this compound might exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of quinoline are often explored for their therapeutic potential, including as antimalarial agents or enzyme inhibitors.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or other biomolecules, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single aromatic ring fused to a pyridine ring.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Pyridine: A basic heterocyclic aromatic organic compound.
Uniqueness
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both quinoline and pyridine moieties, which might confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-7-3-5-11-22-15)17-13-20(19-10-4-6-12-23-19)25-18-9-2-1-8-16(17)18/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMCXKEQCOZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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